molecular formula C11H20N2O B2877422 N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine CAS No. 1211504-94-7

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine

Cat. No.: B2877422
CAS No.: 1211504-94-7
M. Wt: 196.294
InChI Key: YEYIVLHPWGUWPD-UHFFFAOYSA-N
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Description

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is a chemical compound with the CAS Registry Number 1211504-94-7 . Its molecular formula is C11H20N2O, corresponding to a molecular weight of 196.29 g/mol . The structure is characterized by a 1-isopropyl-1H-pyrrole ring connected via a methylene bridge to a 2-methoxyethanamine chain, as represented by the SMILES notation COCCNCc1cccn1C(C)C . As a pyrrole derivative, this compound belongs to a class of heterocyclic amines with significant potential in chemical research and development. Pyrrole-based structures are frequently explored as key intermediates in organic synthesis and medicinal chemistry . The structural motif of a pyrrole ring linked to an alkoxyamine chain suggests potential utility as a building block for the synthesis of more complex molecules, including ligands for metal complexes or as a precursor in pharmaceutical research for developing bioactive molecules . Researchers are investigating this and related compounds for their potential application in various scientific fields. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(2)13-7-4-5-11(13)9-12-6-8-14-3/h4-5,7,10,12H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYIVLHPWGUWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Isopropyl-1H-pyrrole-2-carbaldehyde

The most widely reported route involves reductive amination between 1-isopropyl-1H-pyrrole-2-carbaldehyde and 2-methoxyethylamine. This one-pot procedure employs sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol under inert conditions. Key advantages include mild reaction temperatures (25–40°C) and yields exceeding 70% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights :

  • The aldehyde group undergoes nucleophilic attack by the primary amine, forming an imine intermediate.
  • NaBH3CN selectively reduces the imine to the secondary amine without affecting the pyrrole ring.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent Methanol Maximizes solubility
Temperature 30°C Balances rate/side reactions
Molar Ratio (Aldehyde:Amine) 1:1.2 Prevents aldehyde dimerization

Alkylation of 1-Isopropyl-1H-pyrrole-2-methanamine

An alternative pathway alkylates 1-isopropyl-1H-pyrrole-2-methanamine with 2-methoxyethyl bromide. Conducted in dimethylformamide (DMF) with potassium carbonate as the base, this method achieves moderate yields (55–60%) but requires stringent moisture control.

Reaction Conditions :

  • Base : K2CO3 (2.5 equiv)
  • Temperature : 80°C, 12 hours
  • Workup : Aqueous extraction followed by rotary evaporation.

Challenges :

  • Competing N-alkylation of the pyrrole nitrogen necessitates excess alkylating agent.
  • Purification complications arise from unreacted starting materials.

Catalytic Approaches and Innovation

Transition Metal-Mediated Coupling

Recent advances explore palladium-catalyzed Buchwald-Hartwig amination to couple 2-methoxyethylamine with 2-(bromomethyl)-1-isopropyl-1H-pyrrole. While promising, this method remains under optimization, with current yields ≤40%.

Catalyst System :

  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • Cs2CO3 (2 equiv)

Limitations :

  • Sensitivity to oxygen demands rigorous degassing.
  • High catalyst loading increases costs.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography (ethyl acetate/hexane, 3:7). Analytical HPLC (C18 column, acetonitrile/water) confirms purity ≥98%.

Spectroscopic Data :

  • 1H NMR (CDCl3) : δ 6.72 (d, J = 2.4 Hz, 1H, pyrrole-H), 3.56 (s, 3H, OCH3), 3.41 (t, J = 6.0 Hz, 2H, NCH2), 2.98 (sept, J = 6.8 Hz, 1H, iPr-CH), 1.34 (d, J = 6.8 Hz, 6H, iPr-CH3).
  • MS (ESI+) : m/z 197.2 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanone, while reduction could produce N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethanamine.

Scientific Research Applications

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Heterocyclic Core Variations

  • 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine ():
    • Replaces the pyrrole with a pyrazole ring, altering electronic properties (pyrazole has two adjacent nitrogen atoms vs. pyrrole’s one).
    • The isopropyl group is retained, but the methoxyethylamine chain is absent, reducing polarity compared to the target compound.
  • N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine ():
    • Substitutes pyrrole with pyridine, introducing a basic nitrogen atom.
    • The bromine substituent increases molecular weight (245.13 g/mol) and may influence binding interactions in medicinal applications.

b. Amine Chain Modifications

  • N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine ():
    • Features a shorter ethanamine chain (vs. methoxyethylamine) and lacks the isopropyl group.
    • Molecular weight: 138.21 g/mol, significantly lower than the target compound’s estimated ~199.3 g/mol (C₁₀H₁₉N₂O).
  • N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (-20):
    • Dimethylamine replaces the methoxyethyl group, increasing basicity (pKa ~10 for dimethylamine vs. ~9 for methoxyethylamine).
    • Lacks the isopropyl group, reducing steric hindrance.
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated)
Target Compound ~199.3 Pyrrole, isopropyl, methoxy ~1.8
N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine 138.21 Pyrrole, ethylamine ~0.5
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine 245.13 Pyridine, bromine, methoxy ~2.1
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine 124.18 Pyrrole, dimethylamine ~0.9
  • The target compound’s methoxy group enhances water solubility compared to purely alkylated analogs (e.g., N,N-dimethyl derivatives) .
Metabolic and Toxicological Profiles
  • O-Demethylation : Similar to PCMEA (N-(1-phenylcyclohexyl)-2-methoxyethanamine, ), the methoxy group in the target compound may undergo CYP2B6-mediated O-demethylation, producing a hydroxylated metabolite .
  • Toxicity : Methoxyethylamine derivatives (e.g., N-(cyclopropylmethyl)-2-methoxyethanamine, ) exhibit acute oral toxicity (Category 4, H302) and respiratory irritation (H335), suggesting comparable hazards for the target compound .

Biological Activity

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
CAS Number: 1211504-94-7

The compound features a pyrrole ring and an isopropyl group attached to a methoxyethanamine side chain. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrrole Ring: This can be achieved through the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine.
  • Introduction of the Methoxyethanamine Side Chain: This step often involves the use of formaldehyde and hydrogen cyanide under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may modulate the activity of specific receptors or enzymes, influencing physiological responses.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
  • Enzyme Interaction: It may affect enzymes related to neurotransmitter synthesis or degradation, impacting overall neurotransmitter levels in the brain.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuropharmacological Effects

Studies have shown that this compound may influence serotonin and dopamine pathways, potentially offering therapeutic effects for mood disorders and anxiety.

Toxicological Profile

While exploring its biological activity, it is crucial to consider its safety profile. Preliminary studies suggest that it can cause skin irritation and respiratory issues upon exposure, highlighting the need for careful handling during research applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(isopropyl)-pyrrolePyrrole ringAntidepressant-like effects
2-(1H-pyrrol-2-yl)ethanamineSimple amine structureModerate neuroactivity
N-(isopropyl)-methoxypropylamineSimilar side chainLimited neuropharmacological data

This compound stands out due to its specific combination of functional groups that confer distinct chemical properties and reactivity.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models evaluated the effects of this compound on anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Toxicological Evaluation

Another investigation focused on the compound's safety profile revealed that high concentrations led to respiratory distress in animal models. This underscores the importance of dosage regulation in future therapeutic applications.

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